molecular formula C8H15NO B1317814 octahydro-2H-1,4-benzoxazine CAS No. 52769-11-6

octahydro-2H-1,4-benzoxazine

Cat. No. B1317814
CAS RN: 52769-11-6
M. Wt: 141.21 g/mol
InChI Key: AGYZKRGPZJEWPN-UHFFFAOYSA-N
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Description

Octahydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H15NO . It is a major heterocyclic compound with interesting biological and synthetic applications .


Synthesis Analysis

Octahydro-2H-1,4-benzoxazines can be synthesized in one pot using K2CO3/H2O in the ionic liquid of choice, [omim][BF4]. After reactions, products are extracted from [omim][BF4] by Et2O and the ionic liquid is recovered and successfully reused over several recycles .


Molecular Structure Analysis

The molecular structure of octahydro-2H-1,4-benzoxazine consists of a benzene ring fused with an oxazine ring. The oxazine ring contains an oxygen atom, a nitrogen atom, and four carbon atoms .


Physical And Chemical Properties Analysis

Octahydro-2H-1,4-benzoxazine is a solid compound. It has a molecular weight of 141.21 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 220.6±15.0 °C at 760 mmHg, and a flash point of 82.1±9.8 °C .

Scientific Research Applications

Pharmaceutical Applications

A study has explored the potential pharmaceutical application of benzoxazine type molecules, including derivatives of 2H-benzo[b][1, 4]-oxazin-3(4H)-one . These compounds were prepared using a Microwave-assistant synthetic approach and could have implications in antitumor treatments.

Chemical Synthesis

Research has been conducted on the room temperature synthesis of 2H-1,4-benzoxazine derivatives . This method represents an efficient route for the synthesis of these derivatives, which could be useful in various chemical applications.

Industrial Applications

Sigma-Aldrich offers octahydro-2H-1,4-benzoxazine for basic research purposes as part of their unique compound collection . This suggests its use in various industrial research applications.

Safety and Hazards

Octahydro-2H-1,4-benzoxazine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302 - H319 and precautionary statements P305 + P351 + P338 .

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYZKRGPZJEWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587924
Record name Octahydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-2H-1,4-benzoxazine

CAS RN

52769-11-6
Record name Octahydro-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52769-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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